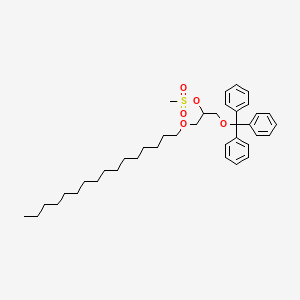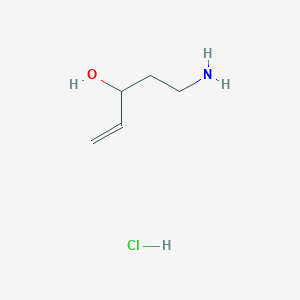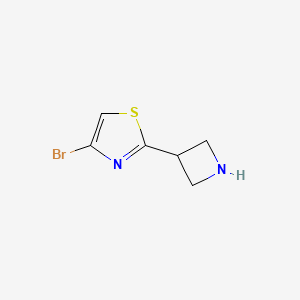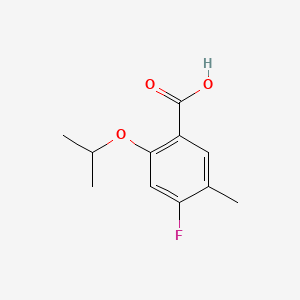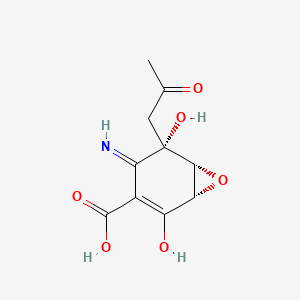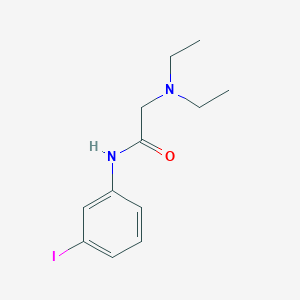
2-(diethylamino)-N-(3-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)-N-(3-iodophenyl)acetamide is an organic compound that features a diethylamino group, an iodophenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-(3-iodophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodoaniline and diethylamine.
Formation of Intermediate: 3-iodoaniline is reacted with chloroacetyl chloride to form 3-iodo-N-(chloroacetyl)aniline.
Final Product Formation: The intermediate is then reacted with diethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-N-(3-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
2-(diethylamino)-N-(3-iodophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a radioligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N-(3-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The iodophenyl group may facilitate binding through halogen bonding, while the diethylamino group can enhance solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)-N-(4-iodophenyl)acetamide: Similar structure but with the iodine atom in the para position.
2-(diethylamino)-N-(3-bromophenyl)acetamide: Bromine atom instead of iodine.
2-(diethylamino)-N-(3-chlorophenyl)acetamide: Chlorine atom instead of iodine.
Uniqueness
2-(diethylamino)-N-(3-iodophenyl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain molecular targets.
Properties
Molecular Formula |
C12H17IN2O |
|---|---|
Molecular Weight |
332.18 g/mol |
IUPAC Name |
2-(diethylamino)-N-(3-iodophenyl)acetamide |
InChI |
InChI=1S/C12H17IN2O/c1-3-15(4-2)9-12(16)14-11-7-5-6-10(13)8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
InChI Key |
BDDPEXIVXXOVKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


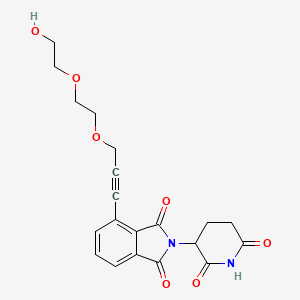
![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)
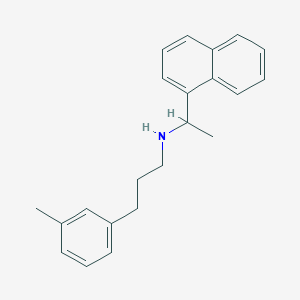
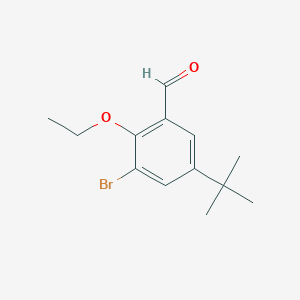
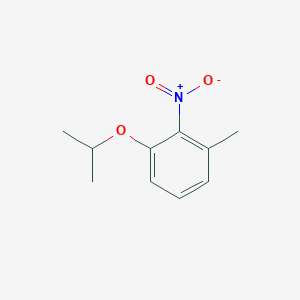
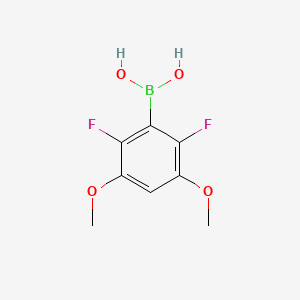
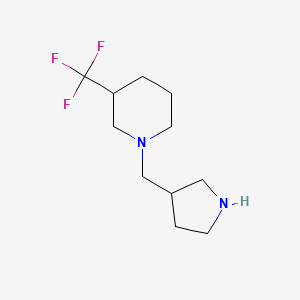
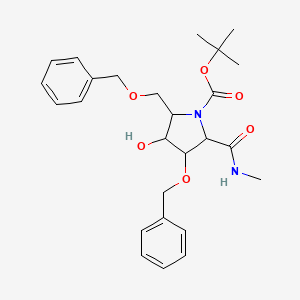
![Benzo[h]pentaphene](/img/structure/B14763217.png)
